1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has an average mass of 168.173 Da and a monoisotopic mass of 167.999344 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1H-thieno[2,3-c]pyrazole-5-carboxylic acid, has been reported in various studies . For instance, one method involves the reaction of a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .Molecular Structure Analysis
The molecular structure of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles, including 1H-thieno[2,3-c]pyrazole-5-carboxylic acid, are known to participate in various chemical reactions . For example, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Physical And Chemical Properties Analysis
1H-thieno[2,3-c]pyrazole-5-carboxylic acid has a density of 1.7±0.1 g/cm³, a boiling point of 466.3±25.0 °C at 760 mmHg, and a flash point of 235.8±23.2 °C . It also has a polar surface area of 94 Ų and a molar volume of 97.1±3.0 cm³ .Scientific Research Applications
- Applications :
- Metabolite-Like Properties : Their structural resemblance to metabolites makes them interesting for antiviral and antitumor research .
Synthetic Intermediates and Chemical Building Blocks
EGFR Tyrosine Kinase Inhibitors
Antiviral and Antitumor Agents
Functionalized Rings and Bicyclic Cores
Spectral Characterization and Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-2-7-8-5(3)11-4/h1-2H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVRMDRTLFQISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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